molecular formula C4H4N2O3 B1310398 Cyano-hydroxyimino-acetic acid methyl ester CAS No. 61295-92-9

Cyano-hydroxyimino-acetic acid methyl ester

Cat. No.: B1310398
CAS No.: 61295-92-9
M. Wt: 128.09 g/mol
InChI Key: ZTUBRMAHOKWHCL-UTCJRWHESA-N
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Biochemical Analysis

Biochemical Properties

Cyano-hydroxyimino-acetic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with enzymes involved in ester hydrolysis, where the compound can be hydrolyzed to produce cyanoacetic acid and methanol . This reaction is catalyzed by esterases, which are enzymes that hydrolyze ester bonds. Additionally, this compound can participate in condensation reactions, such as the Knoevenagel condensation, where it reacts with aldehydes to form α,β-unsaturated nitriles . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of specific enzymes and proteins. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. Additionally, this compound has been observed to induce apoptosis, or programmed cell death, in certain cell types . This effect is particularly relevant in cancer research, where inducing apoptosis in cancer cells is a key therapeutic strategy.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to the active site of enzymes, such as esterases, through hydrogen bonding and hydrophobic interactions . This binding can either inhibit or activate the enzyme, depending on the specific context. Additionally, this compound can undergo nucleophilic attack by water molecules, leading to its hydrolysis . This reaction is facilitated by the presence of a catalytic residue in the enzyme’s active site, which stabilizes the transition state and lowers the activation energy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature, but it can degrade over time when exposed to light and moisture . This degradation can lead to the formation of byproducts that may have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where the compound is continuously present . These effects include prolonged inhibition of enzyme activity and sustained changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cell signaling pathways . At high doses, this compound can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of the compound and its byproducts in these organs. Additionally, high doses of this compound can lead to systemic toxicity, affecting multiple organ systems .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to ester hydrolysis and nitrile metabolism . The compound can be hydrolyzed by esterases to produce cyanoacetic acid and methanol, which can then enter various metabolic pathways . Cyanoacetic acid, for example, can be further metabolized to produce acetic acid and ammonia . Additionally, this compound can participate in condensation reactions, such as the Knoevenagel condensation, which can lead to the formation of α,β-unsaturated nitriles . These reactions highlight the compound’s versatility in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, which can affect its localization and accumulation . For example, the compound can bind to albumin in the bloodstream, which can facilitate its transport to various tissues . Additionally, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific compartments or organelles through various mechanisms, including post-translational modifications and targeting signals . For example, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, the compound can be targeted to the nucleus, where it can influence gene expression and DNA repair processes . These localization mechanisms highlight the importance of subcellular targeting in the compound’s biochemical activity.

Chemical Reactions Analysis

Types of Reactions

Cyano-hydroxyimino-acetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or nitriles, while reduction can produce amines .

Properties

CAS No.

61295-92-9

Molecular Formula

C4H4N2O3

Molecular Weight

128.09 g/mol

IUPAC Name

methyl (2Z)-2-cyano-2-hydroxyiminoacetate

InChI

InChI=1S/C4H4N2O3/c1-9-4(7)3(2-5)6-8/h8H,1H3/b6-3-

InChI Key

ZTUBRMAHOKWHCL-UTCJRWHESA-N

SMILES

COC(=O)C(=NO)C#N

Isomeric SMILES

COC(=O)/C(=N\O)/C#N

Canonical SMILES

COC(=O)C(=NO)C#N

61295-92-9

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

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